molecular formula C11H12ClN3O B1467321 4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole CAS No. 1248268-32-7

4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole

Cat. No. B1467321
CAS RN: 1248268-32-7
M. Wt: 237.68 g/mol
InChI Key: QRZPGRIOJOWAKU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole (CMPMT) is a synthetic small molecule that has been used in various research studies. It has a diverse range of applications including the synthesis of other compounds, as a potential therapeutic agent, and in biochemical and physiological experiments.

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Studies have shown that some triazole derivatives possess good or moderate activities against various microorganisms. These compounds, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and their Schiff base derivatives, have been tested against a range of test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Energetic Salts

The synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole has been explored. These compounds exhibit good thermal stability and relatively high density, making them relevant in materials science for applications requiring energetic materials (Wang et al., 2007).

Multi-Component Reaction Synthesis

1,5-Disubstituted 1,2,3-triazoles have been synthesized via metal-free multi-component reactions. These processes involve primary amine, ketones, and 4-nitrophenyl azide, resulting in compounds with potential antibacterial and antifungal activities. This synthesis method highlights the versatility of triazole compounds in creating heterocyclic aromatic rings with significant biological activities (Vo, 2020).

Corrosion Inhibition

1,2,4-Triazole derivatives have also been investigated for their potential as corrosion inhibitors. The inhibitory performance of specific triazole compounds on mild steel in acidic media has been demonstrated, showing high inhibition efficiency. This suggests their application in protecting metals from corrosion, a crucial aspect in industrial processes and materials science (Bentiss et al., 2009).

Molecular Docking Studies

The tautomeric properties, conformations, and mechanism behind the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole ring have been explored through molecular docking studies. This research provides insights into the potential anti-cancer activity of triazole derivatives, further underlining the compound's relevance in pharmaceutical research (Karayel, 2021).

properties

IUPAC Name

4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-3-4-11(16-2)10(5-8)15-7-9(6-12)13-14-15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZPGRIOJOWAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 6
4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole

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